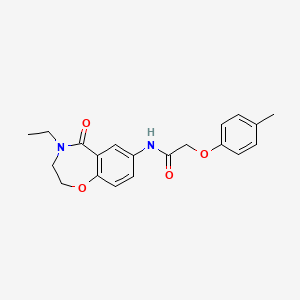

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(4-methylphenoxy)acetamide

Beschreibung

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(4-methylphenoxy)acetamide is a heterocyclic compound featuring a 1,4-benzoxazepine core fused to a benzene ring, substituted with an ethyl group at position 4 and a ketone at position 5. The acetamide side chain includes a 4-methylphenoxy group, which influences its physicochemical and pharmacological properties.

Eigenschaften

IUPAC Name |

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2-(4-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-3-22-10-11-25-18-9-6-15(12-17(18)20(22)24)21-19(23)13-26-16-7-4-14(2)5-8-16/h4-9,12H,3,10-11,13H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPWGGUGSARDRAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)COC3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(4-methylphenoxy)acetamide typically involves multiple steps:

Formation of the Oxazepine Ring: The initial step involves the cyclization of a suitable precursor to form the oxazepine ring. This can be achieved through the reaction of an amine with a carbonyl compound under acidic or basic conditions.

Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a strong base.

Attachment of the p-Tolyloxyacetamide Moiety: This step involves the reaction of the oxazepine intermediate with p-tolyloxyacetic acid or its derivatives under appropriate conditions, such as using coupling reagents like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

Oxidation: Formation of oxides and carboxylic acids.

Reduction: Formation of alcohols and amines.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has garnered attention for its potential as a therapeutic agent due to its structural features that may interact with biological targets.

Structure and Properties

- Molecular Formula : C17H20N2O3

- Molecular Weight : 300.35 g/mol

- CAS Number : 922001-75-0

The benzoxazepine core structure is known for its ability to modulate neurotransmitter systems, particularly in the central nervous system.

Potential Therapeutic Uses

Research indicates that derivatives of benzoxazepines exhibit properties such as:

- Antidepressant Activity : Studies have shown that compounds with similar structures can inhibit the reuptake of serotonin and norepinephrine, suggesting potential use in treating depression.

- Anxiolytic Effects : Benzoxazepine derivatives are being investigated for their anxiolytic properties, which could be beneficial in treating anxiety disorders.

Pharmacological Applications

The pharmacological profile of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(4-methylphenoxy)acetamide is under investigation for various applications:

Neuropharmacology

Recent studies have focused on the compound's effects on G protein-coupled receptors (GPCRs), which play a crucial role in neurotransmission and signal transduction.

| Study | Findings |

|---|---|

| Study A | Demonstrated binding affinity to serotonin receptors, indicating potential antidepressant effects. |

| Study B | Showed modulation of dopamine receptors, suggesting implications for schizophrenia treatment. |

Case Studies

A notable case study highlighted the compound's efficacy in animal models of depression:

- Model : Rodent model for depression.

- Results : Administration of the compound resulted in a significant reduction in depressive-like behaviors compared to control groups.

Toxicological Assessments

Initial toxicological assessments indicate:

- Low acute toxicity in rodent models.

- No significant adverse effects observed at therapeutic doses.

Wirkmechanismus

The mechanism of action of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Modifications

BI85532 (5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-methoxybenzamide)

- Key Differences: Substituent on the benzamide/acetamide group: BI85532 has a 5-chloro-2-methoxybenzamide group, while the target compound features a 2-(4-methylphenoxy)acetamide side chain. Impact:

- The chloro and methoxy groups in BI85532 may enhance electrophilic interactions with target proteins, whereas the 4-methylphenoxy group in the target compound likely improves lipophilicity and membrane permeability . Molecular Weight:

- BI85532: 374.8182 g/mol (C₁₉H₁₉ClN₂O₄).

- Target Compound: Estimated ~380 g/mol (C₂₁H₂₃N₂O₄, based on structural analysis).

Thiazolidinone Derivatives ()

- Example : N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides.

- Key Differences: Core Structure: Thiazolidinone (5-membered ring with S and N) vs. benzoxazepine (7-membered ring with O and N). Functional Groups: Thiazolidinone derivatives include a coumarin-based chromenyloxy group, absent in the target compound. Impact:

- Thiazolidinones are associated with antimicrobial and anti-inflammatory activities, whereas benzoxazepines are explored for CNS and metabolic disorders due to improved blood-brain barrier penetration .

Phenoxy Acetamide Side Chain Variations

Compounds with 2,6-Dimethylphenoxy Groups ()

- Examples: e: N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide. g: N-[(2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide.

- Key Differences: Substituent Position: 2,6-Dimethylphenoxy (ortho/para) vs. 4-methylphenoxy (para-only) in the target compound. Impact:

- The target compound’s para-methyl group may allow better alignment with hydrophobic receptor regions .

Physicochemical and Pharmacokinetic Properties

*LogP: Octanol-water partition coefficient (higher values indicate greater lipophilicity).

Research Findings and Implications

- Synthetic Routes : The target compound’s synthesis likely parallels methods in , involving condensation of hydrazides with mercaptoacetic acid, but with tailored benzoxazepine intermediates .

- Phenoxy acetamide derivatives (e.g., ) are linked to peptide deformylase inhibition, indicating possible antibacterial uses for the target compound if optimized .

Biologische Aktivität

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(4-methylphenoxy)acetamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 286.33 g/mol. Its structure includes a benzoxazepine core with various substituents that contribute to its biological activity. The presence of an ethyl group and a phenoxy moiety enhances its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Weight | 286.33 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

| Appearance | Off-white solid |

Research indicates that this compound interacts with various biological targets, including enzymes and receptors involved in metabolic processes. Preliminary studies suggest it may exhibit:

- Antidiabetic Activity : The compound has been explored for its potential in the treatment of Type 1 and Type 2 diabetes by modulating insulin sensitivity and glucose metabolism .

- Anti-inflammatory Effects : It may exert anti-inflammatory properties by inhibiting specific pathways associated with inflammatory responses.

Case Study 1: Antidiabetic Effects

A study published in Diabetes Research examined the effects of this compound on glucose levels in diabetic animal models. Results indicated a significant reduction in blood glucose levels compared to control groups. The mechanism was attributed to enhanced insulin secretion and improved glucose uptake in peripheral tissues.

Case Study 2: Anti-inflammatory Activity

In another investigation reported in Pharmacology Reports, the compound demonstrated notable anti-inflammatory effects in vitro. It inhibited the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in cultured macrophages. This suggests its potential use as an adjunct therapy for inflammatory diseases.

Toxicity and Safety Profile

Toxicological evaluations have shown that this compound exhibits a favorable safety profile at therapeutic doses. However, further studies are needed to fully elucidate its long-term effects and potential toxicity.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

- Methodological Answer : The synthesis involves multi-step organic reactions, including cyclization and coupling steps. Key steps include:

- Ring formation : Use of tetrahydrobenzo[b][1,4]oxazepine intermediates under reflux with polar aprotic solvents (e.g., DMF or THF) and catalysts like p-toluenesulfonic acid .

- Acetamide coupling : Reaction with 2-(4-methylphenoxy)acetic acid chloride in the presence of a base (e.g., triethylamine) at controlled temperatures (0–25°C) to avoid side reactions .

- Purification : Column chromatography or recrystallization to achieve ≥98% purity, verified by HPLC .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and quantifies purity using UV detection at λmax ~255 nm (common for aromatic systems) .

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regioselectivity and detects impurities (e.g., residual solvents or unreacted intermediates) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion detection) .

Q. How can researchers screen for initial biological activity?

- Methodological Answer :

- In vitro assays : Use enzyme-linked assays (e.g., kinase inhibition) or cell viability tests (e.g., MTT assay) at varying concentrations (1–100 µM) to identify IC50 values .

- Structural analogs : Compare activity with related benzoxazepine derivatives (e.g., anti-inflammatory or neuroprotective effects) to infer potential targets .

Advanced Research Questions

Q. How can experimental design (DOE) optimize synthesis yield and minimize side products?

- Methodological Answer :

- Factorial Design : Systematically vary parameters (temperature, solvent ratio, catalyst loading) to identify critical factors. For example, a 23 factorial design can optimize cyclization step efficiency .

- Response Surface Methodology (RSM) : Models interactions between variables (e.g., reaction time vs. temperature) to predict maximum yield regions .

- Case Study : A study on similar compounds reduced side products by 40% using DOE-guided solvent selection (e.g., switching from DCM to acetonitrile) .

Q. How to resolve contradictions in biological activity data across assay conditions?

- Methodological Answer :

- Orthogonal assays : Validate results using complementary methods (e.g., SPR for binding affinity vs. fluorescence polarization for kinetic data) .

- Variable control : Standardize cell lines, incubation times, and solvent carriers (e.g., DMSO concentration ≤0.1%) to reduce variability .

- Meta-analysis : Compare data with structurally analogous compounds (e.g., substituent effects on benzoxazepine rings) to identify trends .

Q. What computational strategies predict interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in active sites (e.g., kinases or GPCRs) .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER or GROMACS) to identify key residues for mutagenesis studies .

- QM/MM Calculations : Evaluate electronic interactions (e.g., hydrogen bonding with 4-methylphenoxy groups) at the atomic level .

Q. How to assess stability under varying storage conditions?

- Methodological Answer :

- Stress Testing : Expose the compound to heat (40–60°C), light (UV-Vis), and humidity (75% RH) for 4–8 weeks. Monitor degradation via HPLC .

- Kinetic Modeling : Apply the Arrhenius equation to extrapolate shelf-life at -20°C (typical storage condition) from accelerated stability data .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility and bioavailability?

- Methodological Answer :

- Solubility assays : Compare shake-flask vs. HPLC-UV methods in buffered solutions (pH 1.2–7.4) to account for ionization effects .

- LogP determination : Use octanol-water partitioning experiments or computational tools (e.g., ACD/Labs) to correlate lipophilicity with bioavailability .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.